![molecular formula C13H9IO2 B594545 3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-40-8](/img/structure/B594545.png)

3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

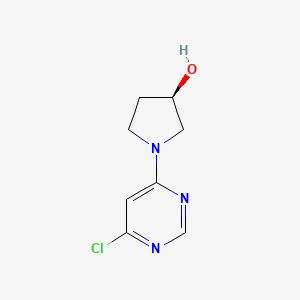

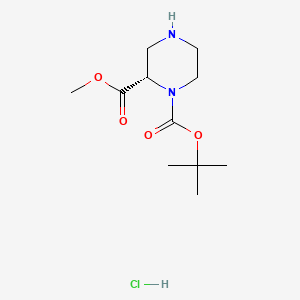

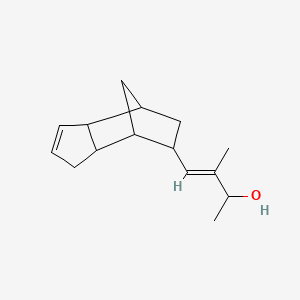

“3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound that belongs to the class of biphenyls. It has a molecular formula of C12H9I and a molecular weight of 280.10 g/mol . The IUPAC name for this compound is 1-iodo-3-phenylbenzene .

Synthesis Analysis

The synthesis of biphenyl derivatives like “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a palladium-catalyzed cross-coupling between organoboranes (boronic acids or boronic esters) and halides or triflates under basic conditions .

Molecular Structure Analysis

The molecular structure of “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” consists of two benzene rings linked at the [1,1’] position with an iodine atom attached to the third position of one of the benzene rings . The InChI code for this compound is 1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H .

Chemical Reactions Analysis

Biphenyl compounds like “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions and carbon–carbon bond-forming chemistries .

Physical And Chemical Properties Analysis

“3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” has a molecular weight of 280.10 g/mol . It has a rotatable bond count of 1 and a complexity of 149 .

Applications De Recherche Scientifique

Synthetic Approaches and Organic Ligands

Metal-Organic Frameworks and Ligand Preparation

A study detailed synthetic approaches towards creating valuable organic ligands for metal-organic frameworks (MOFs) construction, employing iodination of [1,1'-biphenyl]-4-carboxylic acid among other steps. This methodology underscores the role of iodinated biphenyl carboxylic acids as intermediates in synthesizing complex organic structures, although direct application of "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid" was not explicitly mentioned (Ardeleanu et al., 2018).

Catalysis

Catalytic Activity in Organic Synthesis

Research on ortho-iodobiphenylboronic acids, which are closely related to "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid", showed significant catalytic activity in carboxylic acid activation. These compounds serve as superior catalysts, indicating the potential utility of iodinated biphenyl compounds in facilitating chemical transformations (Al‐Zoubi et al., 2020).

Biological Activity

While the focus was to exclude drug usage and dosage information, it's noteworthy that the related compounds explored in these studies did not specifically address the biological activities of "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid" itself. Instead, they offer insights into the broader chemical family's applications and potential functionalities in scientific research.

Chemical Properties and Reactions

Synthesis and Characterization of Complexes

Various studies have synthesized and characterized organotin(IV) complexes and cyclohexadienones derived from structurally related biphenyl carboxylic acids, showcasing the versatility of these compounds in forming diverse chemical structures and their potential applications in material science and organic synthesis (Ahmad et al., 2002); (Deng et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid are currently unknown. This compound is a derivative of biphenyl, which is a common backbone in many medicinally active compounds . .

Mode of Action

The mode of action of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is also not well-defined. As a biphenyl derivative, it may interact with its targets in a manner similar to other biphenyl compounds. For instance, some biphenyl derivatives are known to undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . .

Biochemical Pathways

Biphenyl compounds are known to be involved in a variety of biological and medicinal applications

Pharmacokinetics

The compound has a molecular weight of 280.1043 , which suggests it may have reasonable bioavailability.

Propriétés

IUPAC Name |

3-(3-iodophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGXSEXPBQYOMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681768 |

Source

|

| Record name | 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-40-8 |

Source

|

| Record name | 3′-Iodo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

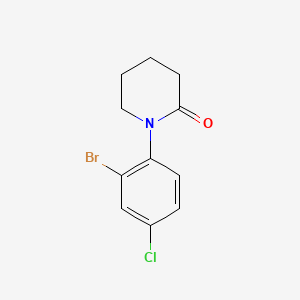

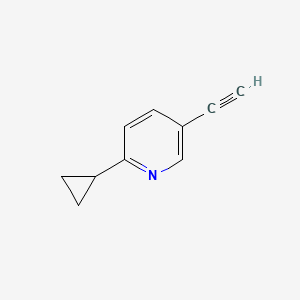

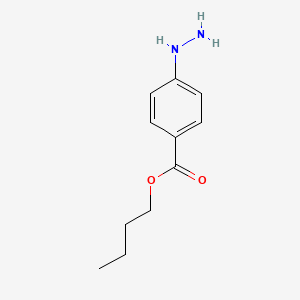

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)